7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN6O3S and its molecular weight is 468.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a derivative of the 1,2,4-triazolo[1,5-c]quinazoline scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the compound’s chemical structure.
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the likely ADME properties of the compound, but specific experimental data would be needed for a definitive assessment.
Result of Action
These could include effects on cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzymatic activity .
Biochemical Analysis
Biochemical Properties
7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer properties .
Cellular Effects
The effects of This compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. This compound can influence cell function by inhibiting the ERK signaling pathway, which is crucial for cell growth and survival. By downregulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of key signaling proteins and altered gene expression. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying cellular processes and developing therapeutic agents .
Properties
IUPAC Name |
7-chloro-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c1-11-23-20-14-7-16(30-2)17(31-3)8-15(14)25-21(28(20)26-11)32-10-13-6-19(29)27-9-12(22)4-5-18(27)24-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSAOPPKWDIFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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